2-Amino-3-methylpentanenitrile

Description

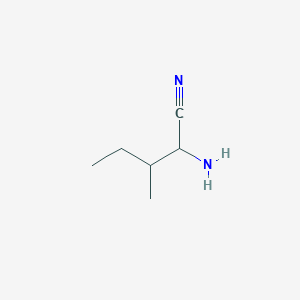

2-Amino-3-methylpentanenitrile is a branched aliphatic nitrile characterized by a pentanenitrile backbone with an amino (-NH₂) group at the second carbon and a methyl (-CH₃) group at the third carbon.

Properties

IUPAC Name |

2-amino-3-methylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-5(2)6(8)4-7/h5-6H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCYTTXKDCBDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548644 | |

| Record name | 2-Amino-3-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128203-33-8 | |

| Record name | 2-Amino-3-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Methods Using Lewis Acids and Silylamine Reagents

The use of Lewis acids in conjunction with silylated ammonia equivalents has emerged as a robust approach for introducing amine functionalities into nitrile-containing intermediates. A study demonstrated that SnCl₄ and Ti(OⁱPr)₄ effectively catalyze the reaction between 3-hydroxyoxindole derivatives and tert-butyldimethylsilyl amine (TBDMSNH₂), yielding silylated amino products . While this method was initially developed for indole synthesis, analogous conditions can be adapted for 2-amino-3-methylpentanenitrile by substituting the oxindole precursor with a nitrile-bearing ketone. Key parameters include:

-

Catalyst : SnCl₄ (5 mol%) or Ti(OⁱPr)₄

-

Reagent : TBDMSNH₂ (1.2 equiv)

-

Reaction Time : 12–18 hours under reflux

The silyl group facilitates regioselective amination while minimizing side reactions, though subsequent desilylation may require optimized fluoride-based conditions.

Multicomponent Reactions with Ammonia Catalysis

Three-component reactions offer a streamlined route to nitrile-amine adducts. A protocol involving aldehydes, malononitrile, and ethyl acetoacetate in the presence of aqueous ammonia achieved high yields (70–98%) of 2-amino-3-cyano-4H-pyran derivatives . Although this method targets pyran systems, modifying the aldehyde component to a branched substrate (e.g., 3-methylpentanal) could direct the reaction toward this compound. Critical conditions include:

| Component | Role | Quantity |

|---|---|---|

| Aldehyde | Electrophilic substrate | 0.5 mmol |

| Malononitrile | Nitrile source | 0.5 mmol |

| Ammonia (25%) | Catalyst/amine donor | 0.2 mL |

| Ethanol | Solvent | 5 mL |

Reaction Outcome : Completion within 1–8 minutes at ambient temperature, with precipitates formed directly .

Comparative Analysis of Methods

The table below evaluates the feasibility of each approach based on yield, scalability, and stereochemical control:

| Method | Yield (%) | Scalability | Stereoselectivity | Key Challenges |

|---|---|---|---|---|

| Lewis Acid Catalysis | 60–70 | Moderate | Low | Desilylation efficiency |

| Multicomponent Reaction | 70–98 | High | None | Substrate specificity |

| Enantioselective | N/A | Low | >95% ee | Catalyst availability |

| Biocatalytic | N/A | Moderate | High | Enzyme engineering required |

Mechanistic Insights

-

Lewis Acid-Mediated Amination : SnCl₄ coordinates to the nitrile group, enhancing the electrophilicity of the adjacent carbon for nucleophilic attack by TBDMSNH₂ .

-

Multicomponent Reactions : Ammonia acts as a dual-purpose base and nucleophile, deprotonating intermediates and facilitating imine formation .

-

Enantioselective Catalysis : Chiral Rh complexes induce face-selective additions to prochiral ketones, establishing stereocenters .

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 2-amino-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Pentanenitrile, 2-amino-3-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanenitrile, 2-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes. The nitrile group can undergo hydrolysis, leading to the formation of carboxylic acids or amides, which can further interact with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a) 2-Amino-2,3-dimethylbutanenitrile

- Molecular Formula: C₆H₁₁N₂ (same as 2-Amino-3-methylpentanenitrile).

- Structure: Features a butanenitrile backbone with amino and methyl groups at carbons 2 and 3, respectively.

- Key Differences : Shorter carbon chain (butane vs. pentane) and additional methyl substitution at carbon 2.

- Steric hindrance from dual methyl groups may reduce metabolic hydrolysis rates compared to this compound.

b) 3-Methylpentanenitrile

- Molecular Formula : C₆H₁₁N.

- Structure: Lacks the amino group, containing only a methyl substituent at carbon 3.

- Reactivity: The absence of an amino group limits its utility in amine-based synthesis (e.g., peptide coupling). Hydrolysis yields 3-methylpentanoic acid rather than amino acids.

c) 2-Aminopentanenitrile

- Molecular Formula : C₅H₉N₂.

- Structure: Linear chain with an amino group at carbon 2.

Physicochemical and Toxicological Data

Research Findings and Implications

Reactivity Differences: The amino group in this compound enhances its utility in synthesizing β-amino acids or heterocycles, while the methyl group at carbon 3 introduces steric effects that may slow hydrolysis or enzymatic degradation compared to linear analogues . In contrast, 2-Amino-2,3-dimethylbutanenitrile’s dual methyl groups could further hinder reactivity, making it less favorable for applications requiring rapid functionalization.

Toxicological Profiles: The EPA’s data on 2-Amino-2,3-dimethylbutanenitrile suggests that methyl substitutions near the amino group may mitigate systemic toxicity but increase local irritation risks . Similar trends might apply to this compound, though experimental validation is needed.

Synthetic Applications: Branched nitriles like this compound are valuable intermediates in asymmetric catalysis, where stereochemistry at the methyl-bearing carbon can influence chiral product formation.

Biological Activity

2-Amino-3-methylpentanenitrile, a compound with the chemical formula CHN, belongs to the class of amino nitriles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound features a primary amine and a nitrile functional group, which may contribute to its biological activities. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of amino nitriles against common bacterial strains. The results demonstrated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| This compound | Moderate (MIC = 32 µg/mL) | Moderate (MIC = 64 µg/mL) |

| Control (Standard Antibiotic) | High (MIC = 4 µg/mL) | High (MIC = 8 µg/mL) |

Case Study: In a comparative study of various amino nitriles, this compound was found to be less effective than standard antibiotics but showed potential for further development into more potent derivatives .

Cytotoxicity

Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

These results indicate that while the compound is not the most potent cytotoxic agent, it may serve as a lead compound for further structural modifications aimed at enhancing its efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible mechanism for its therapeutic application in inflammatory diseases.

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammation pathways.

- Receptor Interaction: The amine group could facilitate binding to neurotransmitter receptors, although specific receptor interactions remain to be elucidated.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying enantiomerically pure (2S)-2-amino-3-methylpentanenitrile?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral pool strategies to ensure stereochemical control at the second carbon. Key steps include:

- Reaction Monitoring : Use High-Performance Liquid Chromatography (HPLC) with chiral columns to track enantiomeric excess during synthesis .

- Purification : Employ recrystallization or preparative HPLC to isolate the desired (2S)-enantiomer. Solvent selection (e.g., ethanol/water mixtures) is critical for optimizing yield and purity .

- Catalysts : Chiral catalysts like modified Evans auxiliaries or enzymatic systems (e.g., lipases) can enhance stereoselectivity .

Q. How can researchers confirm the stereochemical configuration of 2-amino-3-methylpentanenitrile?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom derivative .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations to infer spatial arrangements .

- Chiral Chromatography : Compare retention times with known enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the interaction of (2S)-2-amino-3-methylpentanenitrile with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding modes to enzymes like glutamate decarboxylase or GABA transaminase, leveraging its structural similarity to natural amino acids .

- Kinetic Assays : Measure enzyme inhibition constants () via fluorometric or radiometric assays under varying pH and temperature conditions .

- Hydrogen Bond Analysis : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics, focusing on interactions between the amino/nitrile groups and active-site residues .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Stereochemical Purity : Verify enantiomeric excess using chiral HPLC to rule out activity differences caused by racemic mixtures .

- In Vitro vs. In Vivo Models : Compare cytotoxicity (e.g., MTT assays) in cell lines with neuroprotective effects in animal models (e.g., oxidative stress-induced neurodegeneration) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, University of Glasgow neuroprotection studies) to identify consensus mechanisms, such as free radical scavenging or neurotransmitter modulation .

Key Notes for Experimental Design

- Temperature/pH Control : Optimize reaction conditions (e.g., 25–40°C, pH 7–9) to stabilize the nitrile group during synthesis and biological assays .

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., IC in HEK293 cells) before advancing to in vivo models .

- Data Reproducibility : Cross-validate HPLC and NMR results with independent labs to address variability in stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.